REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([C:10]([O:12]C)=O)=[N:5][CH:6]=[C:7]([CH3:9])[N:8]=1.[NH3:14]>>[CH3:1][O:2][C:3]1[C:4]([C:10]([NH2:14])=[O:12])=[N:5][CH:6]=[C:7]([CH3:9])[N:8]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC=C(N1)C)C(=O)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=NC=C(N1)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |